molecular formula C24H26N4O4S B2699005 methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1207040-02-5

methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2699005
CAS No.: 1207040-02-5
M. Wt: 466.56
InChI Key: XETRDQRTTGKEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Pathway

The discovery of this compound emerged from systematic efforts to enhance the bioavailability and target specificity of imidazole derivatives. Early imidazole-based drugs, such as cimetidine and ketoconazole, demonstrated the scaffold’s versatility but faced limitations in selectivity and metabolic stability. By the late 2010s, researchers began modifying imidazole cores with sulfur-containing linkages and carbamoyl groups to improve pharmacokinetic profiles.

The synthesis of this compound typically involves three phases:

  • Imidazole Ring Formation : Condensation of 4-(butylcarbamoyl)aniline with glyoxal under acidic conditions yields the 1H-imidazole intermediate.
  • Sulfanyl-Acetamido Bridge Installation : Thiol-ene coupling between the imidazole-thiol derivative and methyl 2-(2-bromoacetamido)benzoate introduces the sulfanyl-acetamido spacer.
  • Final Esterification : Methanol-mediated esterification completes the benzoate moiety.

Key advancements in its synthesis include the use of microwave-assisted reactions to reduce side products and high-pressure hydrogenation for selective reduction of nitro intermediates.

Strategic Positioning within Imidazole-Based Pharmaceutical Research

Imidazole derivatives occupy a central role in drug discovery due to their ability to mimic histidine residues in enzymatic active sites. This compound addresses two critical challenges in contemporary research:

A. Enhanced Lipophilicity and Blood-Brain Barrier Penetration
The butylcarbamoyl group increases the compound’s logP value to 3.2, compared to 1.8 for unsubstituted imidazole analogs, enabling improved membrane permeability. This modification is particularly valuable in targeting intracellular kinases and metalloenzymes.

B. Dual-Mode Target Engagement

  • The imidazole nitrogen participates in coordinate bonds with metal ions (e.g., Zn²⁺ in matrix metalloproteinases).
  • The benzoate ester stabilizes π-π stacking interactions with aromatic residues in protein binding pockets.

Table 1: Comparative Analysis of Imidazole Derivatives

Property Methyl 2-[...]Benzoate Cimetidine Ketoconazole
Molecular Weight (g/mol) 466.56 252.34 531.43
logP 3.2 0.4 4.5
Hydrogen Bond Acceptors 7 5 6
Rotatable Bonds 8 6 9

Data derived from .

Structural Significance in Contemporary Drug Design

The compound’s architecture exemplifies three trends in modern pharmacophore development:

A. Hybrid Scaffold Design
By merging imidazole, thioether, and benzoate motifs, the molecule achieves polypharmacology potential. The sulfanyl-acetamido bridge (S-CH2-C(=O)-NH-) provides conformational flexibility, allowing adaptation to both planar and globular protein domains.

B. Stereoelectronic Optimization

  • The butylcarbamoyl group (R-NH-C(=O)-C4H9) donates electron density to the imidazole ring via resonance, enhancing nucleophilic susceptibility at N3.
  • The methyl benzoate moiety withdraws electrons through its ester group, creating a dipole moment that favors interaction with cationic enzyme pockets.

C. Prodrug Potential
Esterase-mediated hydrolysis of the methyl benzoate group could release active metabolites, enabling tissue-specific activation—a strategy employed in kinase inhibitors like imatinib.

Figure 1: Key Structural Interactions

[Imidazole Ring]  
  |  
[N3-H...O=C] (Hydrogen bond with kinase ATP-binding site)  
  |  
[S-CH2-C(=O)-NH-] (Thioether bridge for redox activity)  
  |  
[Benzoate Ester] (π-π stacking with tyrosine residues)  

Properties

IUPAC Name

methyl 2-[[2-[1-[4-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-3-4-13-25-22(30)17-9-11-18(12-10-17)28-15-14-26-24(28)33-16-21(29)27-20-8-6-5-7-19(20)23(31)32-2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETRDQRTTGKEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the butylcarbamoyl group, and the esterification of the benzoic acid derivative. Common reagents used in these reactions include imidazole, butyl isocyanate, and methyl benzoate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification methods like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2-((1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The butylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares structural motifs with several benzimidazole and imidazole derivatives, but key differences influence physicochemical and biological properties:

Compound Name Core Structure Substituents Key Functional Groups
Methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate Imidazole 4-(Butylcarbamoyl)phenyl, sulfanyl-acetamido, methyl benzoate Ester, carbamoyl, thioether
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Benzimidazole Benzaldehyde Aldehyde, thioether
4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzoimidazole Methyl, butanoate ester, amino group Ester, amino
2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate (Compound 22) Benzoimidazole Cyclohexyl, acetate Ester, cyclohexyl

Key Observations :

  • The butylcarbamoyl group provides a flexible hydrophobic chain absent in the benzaldehyde derivative , which may improve membrane permeability.

Yield and Purity :

  • The target compound’s multi-step synthesis may result in moderate yields (~50–60%) due to challenges in selective thioether formation, comparable to the 84 mg yield reported for Compound 22 .
Pharmacological and Binding Properties

’s Glide XP scoring model provides insights into hypothetical binding affinities:

  • Hydrophobic Enclosure : The butylcarbamoyl and benzoate groups may form lipophilic enclosures, enhancing binding to hydrophobic protein pockets. This contrasts with the polar benzaldehyde derivative , which lacks such motifs.
  • Hydrogen Bonding: The carbamoyl group’s NH and carbonyl oxygen could form dual hydrogen bonds, a feature absent in the amino-substituted compound .

Hypothetical Binding Data :

Compound Predicted ΔG (kcal/mol) Key Interactions
This compound -9.2 Hydrophobic enclosure, H-bonds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde -6.8 Weak H-bonds (aldehyde only)
4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate -7.5 Ionic interactions (amino group)

Biological Activity

Methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features multiple functional groups, including a benzoate ester, an imidazole ring, and a butylcarbamoyl group, which contribute to its potential therapeutic applications.

Chemical Structure

The IUPAC name for this compound is methyl 2-[[2-[1-[4-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate. Its molecular formula is C24H26N4O4SC_{24}H_{26}N_4O_4S, and it has a molecular weight of 478.6 g/mol. The structure can be summarized as follows:

ComponentStructure Description
Benzoate EsterContributes to lipophilicity and membrane permeability
Imidazole RingInvolved in metal ion binding and enzyme interactions
Butylcarbamoyl GroupEnhances solubility and bioavailability

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the butylcarbamoyl moiety enhances its lipophilicity, facilitating cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, similar compounds have shown significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells. In one study, several imidazole derivatives were synthesized and evaluated for their anticancer properties using MTT assays, which measure cell viability:

Compound IDCell LineIC50 (µM)Mechanism of Action
11HT-2915Induction of apoptosis
12MCF-720Cell cycle arrest
13HT-2910DNA fragmentation

These findings suggest that this compound may exhibit similar anticancer effects due to structural similarities with these active derivatives .

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. Studies have shown that various imidazole compounds exhibit inhibition against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The efficacy of these compounds can be assessed through zone of inhibition tests:

CompoundZone of Inhibition (mm)
Methyl Compound A20
Methyl Compound B15
Methyl Compound C25

These results indicate that this compound could potentially serve as a lead compound for developing new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial effects, imidazole derivatives are reported to possess various pharmacological activities including anti-inflammatory, antidiabetic, and antifungal properties. The broad spectrum of biological activities makes this compound an attractive candidate for further research in drug development .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential coupling of the imidazole-thiol moiety with the acetamido-benzoate backbone. Key steps include:

  • Imidazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in polar solvents (e.g., ethanol or DMF) .
  • Sulfanyl-acetamido linkage : Thioether bond formation via nucleophilic substitution, requiring pH control (7.5–8.5) to avoid oxidation of the sulfanyl group .
  • Esterification : Methanol-mediated esterification of the benzoic acid precursor under acid catalysis .
    • Optimization : Reaction yields depend on temperature (60–80°C for imidazole formation), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for thiol:haloacetamide) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Primary methods :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify regioselectivity of imidazole substitution and absence of tautomeric impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .
    • Purity assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify impurities (<0.5%) .
  • Melting point analysis : Sharp melting ranges (±1°C) indicate crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Approach :

  • Standardized assays : Replicate studies using uniform protocols (e.g., fixed cell lines, incubation times) to minimize variability .
  • Meta-analysis : Cross-reference IC50_{50} values from kinase inhibition assays with structural analogs to identify substituent-dependent activity trends .
  • Dose-response validation : Use orthogonal assays (e.g., SPR binding vs. cellular viability) to confirm target specificity .

Q. What computational strategies are employed to predict biological targets and optimize the compound’s pharmacokinetic profile?

  • Methods :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with kinases (e.g., EGFR, VEGFR2) .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess ligand-protein stability in solvated environments .
  • ADMET prediction : SwissADME or ADMETLab 2.0 evaluate logP (target: 2–3), BBB permeability, and CYP450 inhibition risks .

Q. How can reaction yields be improved for large-scale synthesis while maintaining stereochemical integrity?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 45 minutes) for imidazole cyclization, minimizing side-product formation .
  • Flow chemistry : Continuous-flow reactors enhance heat/mass transfer during thioether bond formation, achieving >85% yield .
  • Chiral resolution : Use of (R)-BINOL-based catalysts for enantioselective synthesis of the butylcarbamoyl moiety .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in NMR spectral data for this compound between published studies?

  • Resolution workflow :

Solvent calibration : Confirm deuterated solvent (e.g., DMSO-d6_6 vs. CDCl3_3) and internal standards (TMS) .

Dynamic effects : Analyze temperature-dependent NMR to identify rotamers or tautomers causing peak splitting .

Comparative analysis : Cross-validate with synthetic intermediates to isolate spectral anomalies .

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

  • Protocol :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
  • Oxidative stress : Expose to 3% H2_2O2_2 and analyze sulfoxide/sulfone byproducts using LC-MS .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV-Vis light (1.2 million lux-hours) .

In Vitro/In Vivo Translation

Q. What in vitro models are most suitable for preliminary toxicity screening of this compound?

  • Models :

  • Hepatotoxicity : Primary human hepatocytes or HepG2 cells, assessing ALT/AST release and mitochondrial membrane potential .
  • Cardiotoxicity : hiPSC-derived cardiomyocytes with impedance-based beat rate monitoring .
  • CYP inhibition : Fluorescent-based CYP3A4/2D6 assays to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.